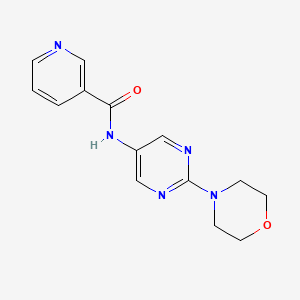
N-(2-morpholinopyrimidin-5-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-morpholinopyrimidin-5-yl)nicotinamide is a synthetic organic compound with the molecular formula C14H15N5O2. It is characterized by the presence of a morpholinopyrimidine moiety attached to a nicotinamide group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholinopyrimidin-5-yl)nicotinamide typically involves a multi-step process. One common synthetic route includes the following steps:
-
Formation of the Morpholinopyrimidine Core: : The synthesis begins with the preparation of the morpholinopyrimidine core. This can be achieved by reacting 2-chloropyrimidine with morpholine under basic conditions, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
-
Coupling with Nicotinamide: : The morpholinopyrimidine intermediate is then coupled with nicotinamide. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-morpholinopyrimidin-5-yl)nicotinamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine or nicotinamide rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.
-
Biology: : It has been investigated for its biological activities, including anti-inflammatory and anti-cancer properties. Studies have shown that it can inhibit the production of pro-inflammatory mediators and exhibit cytotoxic effects against certain cancer cell lines .
-
Medicine: : Due to its biological activities, N-(2-morpholinopyrimidin-5-yl)nicotinamide is being explored as a potential therapeutic agent for the treatment of inflammatory diseases and cancer .
-
Industry: : The compound’s unique chemical properties make it useful in various industrial applications, such as in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-morpholinopyrimidin-5-yl)nicotinamide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound has been shown to target enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response .
-
Pathways Involved: : By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators like prostaglandins and nitric oxide, thereby exerting its anti-inflammatory effects .
Comparación Con Compuestos Similares
N-(2-morpholinopyrimidin-5-yl)nicotinamide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds: : Compounds such as 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol and 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol share structural similarities with this compound .
-
Uniqueness: : this compound is unique due to its specific combination of the morpholinopyrimidine and nicotinamide moieties, which confer distinct biological activities and chemical properties. Its ability to inhibit both COX and iNOS enzymes makes it particularly valuable in anti-inflammatory research .
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c20-13(11-2-1-3-15-8-11)18-12-9-16-14(17-10-12)19-4-6-21-7-5-19/h1-3,8-10H,4-7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFUMMVIVRKDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2699506.png)
![1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2699507.png)
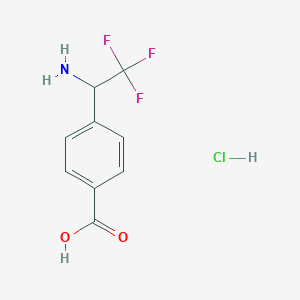
![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2699509.png)

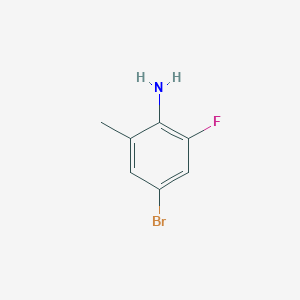
![4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2699515.png)
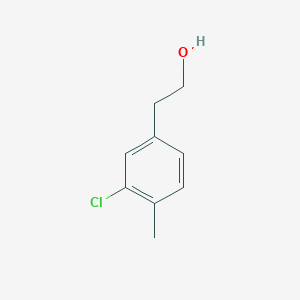

![1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea](/img/structure/B2699523.png)
![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2699524.png)
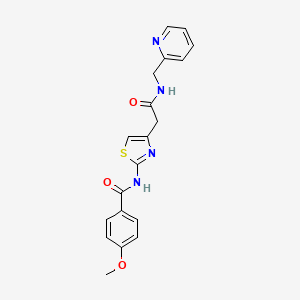

![4-[1-(Phenylsulfanyl)ethyl]aniline hydrochloride](/img/structure/B2699527.png)
